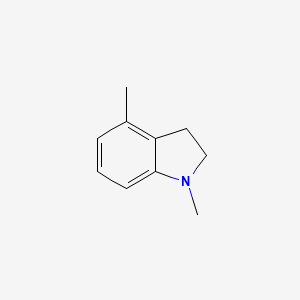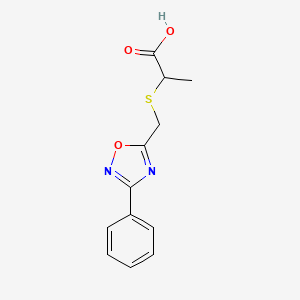
1,4-Dimethylindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethylindoline is a derivative of indoline, a bicyclic heterocycle that consists of a benzene ring fused to a pyrrole ring. This compound is characterized by the presence of two methyl groups attached to the nitrogen atom and the fourth carbon atom of the indoline ring. Indoline derivatives, including this compound, are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dimethylindoline can be synthesized through several methods. One common approach involves the reduction of 1,4-dimethylindole using zinc dust and 85% phosphoric acid . This method is efficient and yields the desired product with minimal polymerization, which is a common issue with other reduction methods.
Another method involves the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating at 190°C for 4.5 hours . This reaction provides the anticipated indole product in good yield, which can then be further modified to obtain this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The reduction method using zinc dust and phosphoric acid is often preferred due to its simplicity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethylindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it back to its indoline form.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc dust and phosphoric acid are commonly used for reduction.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: Oxidation typically yields indole derivatives.
Reduction: Reduction yields the indoline form.
Substitution: Substitution reactions yield various substituted indoline derivatives, depending on the reagents used.
Applications De Recherche Scientifique
1,4-Dimethylindoline has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Mécanisme D'action
The mechanism of action of 1,4-Dimethylindoline involves its interaction with various molecular targets and pathways. As a heterocyclic compound, it can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the nature of the target molecule. For example, in medicinal chemistry, it may inhibit specific enzymes or receptors involved in disease pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethylindole: Another methylated indole derivative with similar chemical properties.
1,2,3,4-Tetrahydrocarbazole: A related compound with a similar bicyclic structure.
N-Methyl-1,2,3,4-tetrahydrocarbazole: Another derivative with similar reactivity.
Uniqueness
1,4-Dimethylindoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl groups at the nitrogen and fourth carbon positions influence its reactivity and interactions with other molecules, making it valuable in various applications.
Propriétés
Formule moléculaire |
C10H13N |
|---|---|
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
1,4-dimethyl-2,3-dihydroindole |
InChI |
InChI=1S/C10H13N/c1-8-4-3-5-10-9(8)6-7-11(10)2/h3-5H,6-7H2,1-2H3 |
Clé InChI |
KALYDNVIVNHCAF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCN(C2=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Nitrobenzo[d]thiazole-2-carboximidamide](/img/structure/B13115498.png)
![5-(Methylsulfanyl)-7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13115504.png)


![(1R,2R,4S)-2-(Pyrimidin-5-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B13115524.png)





![2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13115562.png)



